molecular formula C22H26N2O3 B2904880 1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1351607-63-0

1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2904880
CAS No.: 1351607-63-0
M. Wt: 366.461
InChI Key: JWKOJGLXGKLWTB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethylphenyl substituent at the pyrrolidine nitrogen and a 2-hydroxy-3-phenylpropyl group attached to the carboxamide. Its molecular formula is C₂₂H₂₆N₂O₃, with a molecular weight of 366.46 g/mol. Key structural features include:

  • 3,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor binding .
  • 2-Hydroxy-3-phenylpropyl side chain: Provides hydrogen-bonding capability and stereochemical complexity .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15-8-9-19(10-16(15)2)24-14-18(12-21(24)26)22(27)23-13-20(25)11-17-6-4-3-5-7-17/h3-10,18,20,25H,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKOJGLXGKLWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(CC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group and the attachment of the 3,4-dimethylphenyl and 2-hydroxy-3-phenylpropyl substituents. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) are often used in aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Aromatic Substitution Effects

  • The 3,4-dimethylphenyl group (present in the target compound and analogs ) contributes to enhanced lipophilicity compared to mono-substituted phenyl or fluorophenyl derivatives (e.g., 4-fluorophenyl in ). This substitution is critical for membrane permeability in drug design.
  • Fluorophenyl analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity, but may reduce binding affinity to hydrophobic enzyme pockets compared to dimethylphenyl .

Side Chain Modifications

  • The 2-hydroxy-3-phenylpropyl side chain in the target compound offers a balance of hydrogen-bond donor capacity (via -OH) and steric bulk (via phenyl), which is absent in cyclopropyl or thiadiazole-containing analogs .

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-hydroxy-3-phenylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound notable for its complex molecular structure, which includes a pyrrolidine ring and a carboxamide group. Its molecular formula is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of approximately 370.46 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The unique structure of this compound enhances its interaction with various biological targets. The presence of substituents such as the 3,4-dimethylphenyl and 2-hydroxy-3-phenylpropyl groups is believed to play a significant role in its biological activity.

PropertyValue
Molecular FormulaC22H26N2O3C_{22}H_{26}N_{2}O_{3}
Molecular Weight370.46 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic applications.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could interact with receptors involved in signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit ACAT in liver cells, suggesting potential for managing hypercholesterolemia .
  • In Vivo Studies : Animal studies have indicated that similar compounds exhibit hypocholesterolemic activity without significant toxicity .

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound differentiates it from other pyrrolidine-based compounds.

Compound NameBiological Activity
1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-oneACAT Inhibition
N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'...Hypocholesterolemic effects

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time12–24 hoursProlonged time improves conversion but risks side reactions
CatalystTriethylamine (TEA)Enhances amide bond formation efficiency
WorkupAqueous extractionRemoves unreacted starting materials

Basic Question: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the hydroxy group in the phenylpropyl chain shows a broad singlet at δ 4.8–5.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 423.18) .

Advanced Question: How can computational modeling (e.g., DFT, molecular docking) guide the design and optimization of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
  • Molecular Docking : Screens potential biological targets (e.g., kinases, GPCRs) by simulating ligand-receptor binding affinities. For example, the hydroxy-phenylpropyl group may form hydrogen bonds with catalytic residues in enzyme active sites .
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify low-energy pathways for synthetic steps, reducing trial-and-error experimentation .

Advanced Question: What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies. For instance, discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate contributing factors to bioactivity .

Advanced Question: What in vitro/in vivo models are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Models :
    • Cancer Research : NCI-60 cell line panel screens for antiproliferative activity .
    • Anti-inflammatory Assays : COX-2 inhibition measured via ELISA .
  • In Vivo Models :
    • Xenograft Mice : Assess tumor growth inhibition (dose: 10–50 mg/kg, oral) .
    • Pharmacokinetics : Plasma half-life (t1/2) and bioavailability studies in Sprague-Dawley rats .

Basic Question: What physicochemical properties are critical for its stability and solubility in research applications?

Methodological Answer:
Key properties include:

  • LogP : Predicted ~2.5 (moderate lipophilicity) influences membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO/cosolvent systems for in vitro assays .
  • Stability : Susceptible to hydrolysis at extreme pH; store at -20°C under inert gas .

Q. Table 2: Physicochemical Profile

PropertyValueMethod (Reference)
Molecular Weight423.47 g/molHRMS
Melting Point158–162°CDifferential Scanning Calorimetry
Aqueous Solubility<0.1 mg/mL (pH 7.4)Shake-flask

Advanced Question: How can Design of Experiments (DoE) optimize synthetic protocols for scalability?

Methodological Answer:

  • Factorial Design : Varies factors (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 23 factorial design revealed catalyst concentration as the dominant factor in yield .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., between reaction time and purity) to predict optimal conditions .
  • Quality-by-Design (QbD) : Ensures robustness by defining a "design space" for regulatory compliance .

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